N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
The compound contains several functional groups including an amide, a thiadiazole ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling reactions .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a phenyl ring substituted with a trifluoromethyl group and a chlorine atom. This phenyl ring is connected to a thiadiazole ring through an amide linkage .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is electron-withdrawing and could influence the compound’s acidity and reactivity .Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Screening
Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and screened them for antibacterial and antifungal activities. These thiazole derivatives demonstrated valuable therapeutic intervention potential against bacterial and fungal infections, suggesting the importance of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Pharmacological Evaluation
Faizi et al. (2017) evaluated a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives for their anticonvulsant activities. These compounds were found to have significant anticonvulsant activity, with one compound showing sedative-hypnotic activity without impairing learning and memory, indicating the potential of such structures in the development of new pharmacological agents (Faizi et al., 2017).
Anticancer Properties
A novel synthesis approach reported by Yushyn, Holota, and Lesyk (2022) focused on the creation of a pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. The synthesized compound exhibited promising anticancer activity, demonstrating the utility of such compounds in the development of anticancer drugs (Yushyn, Holota, & Lesyk, 2022).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase , an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication .
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn disrupts DNA replication. This can lead to cell cycle arrest and ultimately cell death .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with Thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, which can lead to cell cycle arrest and cell death .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Thymidylate synthase . .
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O3S2/c1-30-14-5-3-2-4-11(14)16(29)25-17-26-27-18(32-17)31-9-15(28)24-13-8-10(19(21,22)23)6-7-12(13)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZCMRRARTSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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